Docosa-4,7,10,13,16,19-hexaen-1-OL
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Overview
Description
Docosa-4,7,10,13,16,19-hexaen-1-OL, also known as DHA alcohol or Docosahexaenyl alcohol, is a compound with the molecular formula C22H34O . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role .
Molecular Structure Analysis
The molecular structure of Docosa-4,7,10,13,16,19-hexaen-1-OL consists of a 22-carbon chain with six cis double bonds . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Docosa-4,7,10,13,16,19-hexaen-1-OL has a molecular weight of 314.50500 . The physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis and Metabolic Pathways :
- It serves as an intermediate in the synthesis of arachidonic acid and related compounds, highlighting its role in biochemical synthesis processes (Steen, Pabon, & Dorp, 2010).
- Research shows its effects on the desaturation of linoleic acid and α-linolenic acid, indicating its importance in fatty acid metabolism (Actis Dato & Brenner, 1970).
- It has been used in the stereoselective synthesis of lipid mediators like maresin (Hong et al., 2019).
Anti-Inflammatory and Neuroprotective Actions :
- Studies have identified its role in generating bioactive products like protectin D1 and neuroprotectin D1, which have anti-inflammatory and neuroprotective properties (Serhan et al., 2006).
Synthesis of Analogues and Derivatives :
- Research includes the synthesis of ethyl ω-2H5-docosa-4, 7, 10, 13, 16, 19-hexaenoate, demonstrating the chemical versatility of this compound (Taber & You, 1994).
- Other studies have focused on creating specific isomers of this compound, highlighting its structural diversity and potential for creating various bioactive molecules (Morishita et al., 1999).
Pharmacological Potential :
- The compound has been studied for its potential in modulating inflammation and as a precursor to other bioactive lipids (Sun et al., 2007).
- It has been used in the development of inhibitors for enzymes like phospholipase A2, suggesting its potential in therapeutic applications (Holmeide & Skattebol, 2000).
Nutraceutical Applications :
- Studies have explored its use in developing functional supplements, demonstrating its significance in nutrition and health (Carullo et al., 2022).
Inhibition of Platelet Aggregation :
- Research indicates that certain isomers of this compound can inhibit blood platelet aggregation, a crucial factor in cardiovascular health (Chen et al., 2011).
Ophthalmological Research :
- Its derivatives, like neuroprotectin D1, have been studied for their roles in inflammation, neuroprotection, and nerve regeneration in the field of ophthalmology (Gordon & Bazan, 2013).
properties
IUPAC Name |
docosa-4,7,10,13,16,19-hexaen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNPXZSLCLSEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698039 |
Source
|
Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Docosa-4,7,10,13,16,19-hexaen-1-OL | |
CAS RN |
102783-20-0 |
Source
|
Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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